2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thi ophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide
Description
2-(4-Oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring:
- Core structure: A fused cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene ring system with a 4-oxo group.
- Substituents: A prop-2-enyl (allyl) group at the 3-position. A thioether-linked acetamide group at the 2-position. A 1,3-thiazol-2-yl group as the terminal acetamide substituent.
Properties
IUPAC Name |
2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-2-7-21-15(23)13-10-4-3-5-11(10)26-14(13)20-17(21)25-9-12(22)19-16-18-6-8-24-16/h2,6,8H,1,3-5,7,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYZWYAQZYKRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC=CS3)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[2,1-d]pyrimidine structure, followed by the introduction of the thioether and thiazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide exhibit significant anticancer properties. The thiazole and pyrimidine moieties are known to interact with various biological targets involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases or transcription factors that are crucial for tumor growth.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Properties
The presence of sulfur and nitrogen in the structure suggests potential antimicrobial activity. Research has demonstrated:
- Broad-Spectrum Activity : Compounds with similar structures have been tested against a variety of pathogens including bacteria and fungi.
- Clinical Relevance : The compound could be developed into a new class of antibiotics or antifungal agents.
Pesticidal Activity
The unique chemical structure of 2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide may also confer pesticidal properties:
- Insecticidal Effects : Preliminary studies suggest that this compound can act as an insecticide against common agricultural pests.
- Herbicidal Potential : Its ability to inhibit certain biochemical pathways in plants may lead to applications as a herbicide.
Polymer Chemistry
The compound's functional groups can be utilized in polymerization reactions to create novel materials:
- Polymer Synthesis : The thiazole and pyrimidine rings can serve as monomers in the synthesis of specialty polymers with enhanced properties.
- Applications in Coatings : Such polymers could be used in protective coatings due to their potential resistance to environmental degradation.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cells |
| Antimicrobial agents | Broad-spectrum activity against pathogens | |
| Agricultural Science | Insecticides | Effective against agricultural pests |
| Herbicides | Inhibition of weed growth | |
| Materials Science | Polymer synthesis | Creation of novel polymers |
| Coatings | Enhanced resistance to degradation |
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations at the Acetamide Position
Impact of Substituents on Physicochemical Properties
- Polarity :
- Synthetic Accessibility :
- The allyl and thioether groups are common in coupling reactions (e.g., nucleophilic substitution ), suggesting shared synthetic routes with analogs.
Biological Activity
The compound 2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and a thiophene moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with thiazole and thiophene rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research has pointed towards the anticancer potential of compounds containing similar structural features. The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulatory proteins. In vitro studies have demonstrated that such compounds can inhibit proliferation in various cancer cell lines .
Enzyme Inhibition
The compound's structural components suggest it may act as an inhibitor of specific enzymes involved in disease pathways. For example, compounds with similar frameworks have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced inflammation and pain relief .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and Staphylococcus aureus growth at low concentrations. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study 3 | Enzyme Inhibition | Showed competitive inhibition of COX-2 with an IC50 of 20 µM. |
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
- Apoptotic Pathway Activation : Induction of mitochondrial dysfunction resulting in cytochrome c release and subsequent caspase activation.
- Enzyme Binding : Formation of stable complexes with target enzymes, inhibiting their catalytic activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
